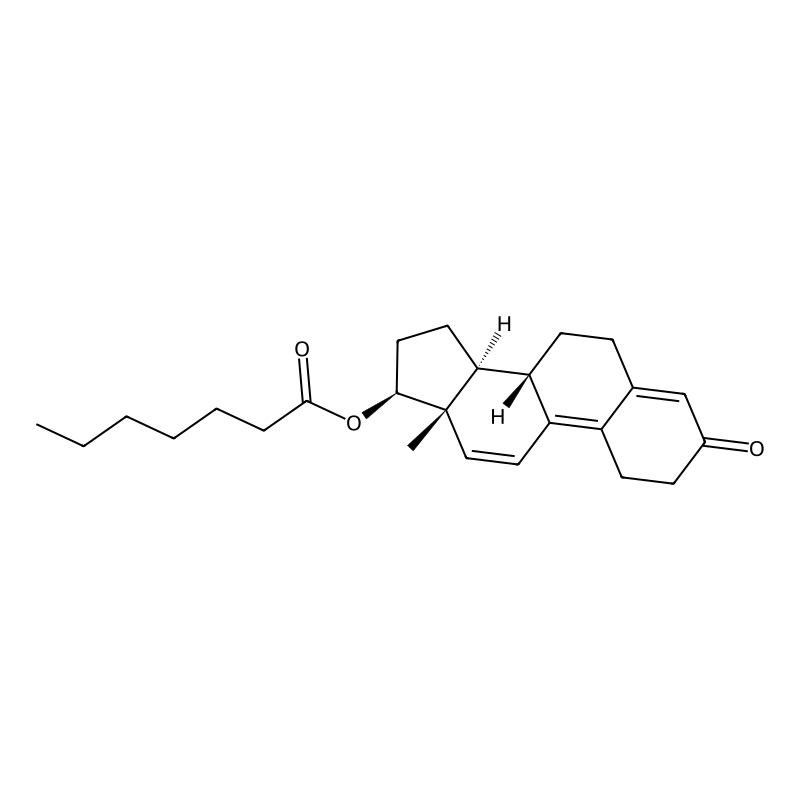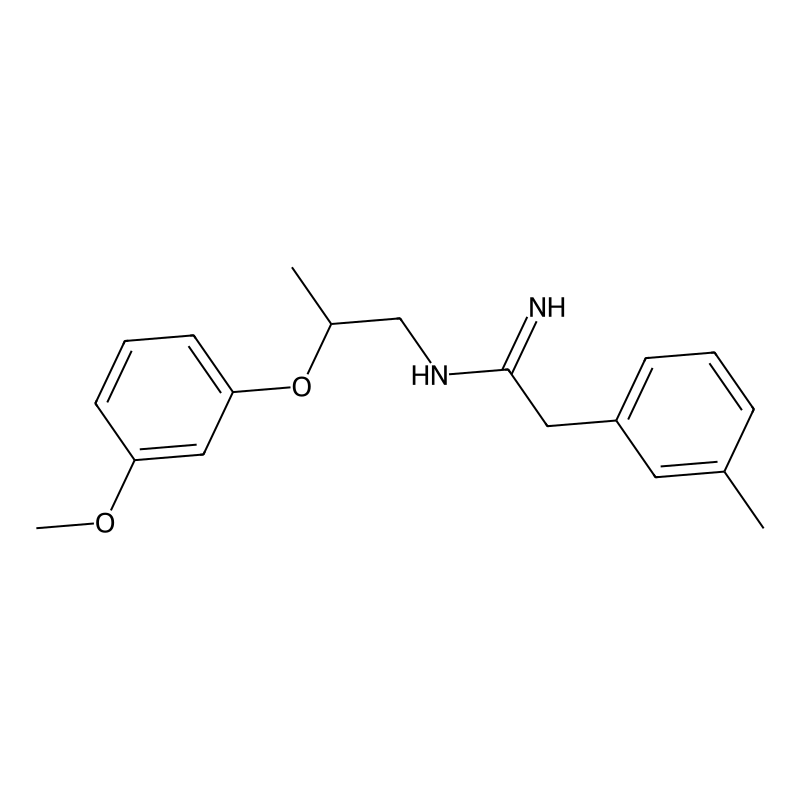1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate, also known by its chemical formula C₅H₁₂O₃, is a triol characterized by its three hydroxyl groups. This compound is recognized for its unique structure, which includes a central propane backbone with two hydroxymethyl groups and one methyl group attached to the second carbon. The molecular weight of this compound is approximately 120.1470 g/mol. It appears as a colorless liquid or solid depending on the hydration state and is soluble in water, making it suitable for various applications in both industrial and pharmaceutical contexts .
- Esterification: Reacts with acids to form esters, which can be useful in producing plasticizers and surfactants.
- Oxidation: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids, depending on the reaction conditions.
- Dehydration: Under certain conditions, it can lose water to form ethers or cyclic compounds.
These reactions illustrate its versatility as a building block for more complex organic molecules.
The biological activity of 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, has been explored in various studies. It has demonstrated potential as a:
- Humectant: Its ability to retain moisture makes it suitable for use in cosmetics and personal care products.
- Antimicrobial agent: Some studies suggest that it may possess antimicrobial properties, contributing to its use in preservation formulations.
- Metabolic precursor: It can be metabolized by certain microorganisms, indicating its potential role in biotechnological applications.
Several synthesis methods exist for producing 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, including:
- Hydrolysis of Epoxides: This method involves the reaction of epoxides with water in the presence of catalysts.
- Reduction of Aldehydes or Ketones: This approach typically uses reducing agents to convert carbonyl compounds into alcohols.
- Biotechnological Processes: Microbial fermentation processes using specific strains can yield this compound from renewable resources like glucose or glycerol.
These methods highlight the compound's accessibility through both chemical and biological pathways.
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, finds applications across various industries:
- Cosmetics and Personal Care: Used as a moisturizer and skin conditioning agent.
- Pharmaceuticals: Acts as an excipient in drug formulations due to its non-toxic nature.
- Food Industry: Serves as a food additive and flavoring agent.
- Polymer Production: Utilized in the synthesis of polyurethanes and other polymers.
Its multifunctionality makes it valuable in diverse sectors.
Interaction studies involving 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, have focused on:
- Compatibility with Other Ingredients: Evaluating how it interacts with other cosmetic or pharmaceutical ingredients to ensure stability and efficacy.
- Microbial Interactions: Researching its effects on microbial growth patterns, particularly regarding its antimicrobial properties.
Such studies are crucial for understanding its safety and effectiveness in formulations.
Several compounds share structural similarities with 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Trimethylolpropane | C₆H₁₄O₃ | Contains four hydroxyl groups; used in resins. |
| Glycerol | C₃H₈O₃ | A widely used triol; known for its humectant properties. |
| 1,3-Propanediol | C₃H₈O₂ | A simpler diol; primarily used as an antifreeze agent. |
Uniqueness of 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-
This compound's unique combination of hydroxymethyl and methyl groups distinguishes it from similar compounds. Its specific structure allows for versatile chemical reactivity and diverse applications across multiple industries. Its ability to function effectively as both a humectant and a potential antimicrobial agent further enhances its appeal compared to other polyols.








